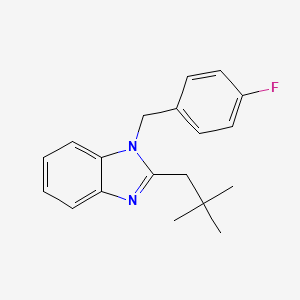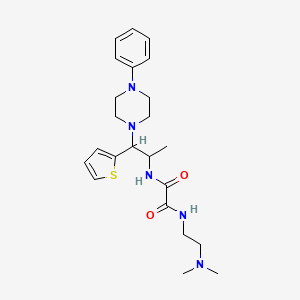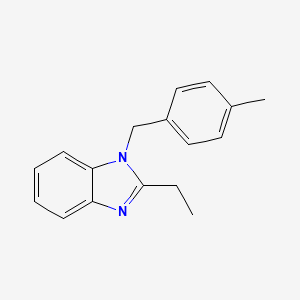![molecular formula C30H34Cl2N6O B11422607 3-[2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B11422607.png)
3-[2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Protein tyrosine kinase 7 is typically produced using recombinant DNA technology. The gene encoding protein tyrosine kinase 7 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods: In an industrial setting, large-scale production of protein tyrosine kinase 7 involves the use of bioreactors to culture the host cells. The cells are grown in a controlled environment with precise regulation of temperature, pH, and nutrient supply. After sufficient growth, the cells are harvested, and the protein is extracted and purified using high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Protein tyrosine kinase 7 undergoes various biochemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its role in cell signaling pathways .
Common Reagents and Conditions: Phosphorylation of protein tyrosine kinase 7 typically involves the use of adenosine triphosphate as a phosphate donor and specific kinases that recognize and phosphorylate the protein. Dephosphorylation is carried out by phosphatases that remove the phosphate groups .
Major Products Formed: The primary products of these reactions are the phosphorylated and dephosphorylated forms of protein tyrosine kinase 7, which have different functional roles in cellular signaling .
Scientific Research Applications
Protein tyrosine kinase 7 has numerous applications in scientific research, particularly in the fields of cancer biology and drug development. It is used as a biomarker for various cancers, including breast, ovarian, and lung cancers . Additionally, protein tyrosine kinase 7-targeting therapies, such as antibody-drug conjugates and chimeric antigen receptor T-cell therapies, are being developed to treat these cancers .
Mechanism of Action
Protein tyrosine kinase 7 functions as a receptor in the Wnt signaling pathway, which is involved in regulating cell proliferation, migration, and differentiation. Although it lacks catalytic activity, protein tyrosine kinase 7 interacts with other proteins in the pathway to modulate their activity. It plays a role in both canonical and non-canonical Wnt signaling pathways .
Comparison with Similar Compounds
Protein tyrosine kinase 7 is part of a family of receptor tyrosine kinases that includes receptor tyrosine kinase-like orphan receptor 1, receptor tyrosine kinase-like orphan receptor 2, and receptor-like tyrosine kinase. These proteins share structural similarities but have distinct roles in cellular signaling. Protein tyrosine kinase 7 is unique in its lack of catalytic activity and its involvement in both canonical and non-canonical Wnt signaling pathways .
List of Similar Compounds:- Receptor tyrosine kinase-like orphan receptor 1
- Receptor tyrosine kinase-like orphan receptor 2
- Receptor-like tyrosine kinase
Properties
Molecular Formula |
C30H34Cl2N6O |
|---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]propanamide |
InChI |
InChI=1S/C30H34Cl2N6O/c1-21-27(22(2)38-29(34-21)20-28(35-38)23-7-9-24(31)10-8-23)11-12-30(39)33-13-4-14-36-15-17-37(18-16-36)26-6-3-5-25(32)19-26/h3,5-10,19-20H,4,11-18H2,1-2H3,(H,33,39) |
InChI Key |
JVQFIVIGXOMNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C)CCC(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-chlorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11422541.png)

![4-(3,4-diethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11422544.png)
![2-ethyl-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11422550.png)


![N-{2-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11422575.png)

![(2Z)-N-(4-chlorophenyl)-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide](/img/structure/B11422589.png)
![3-(2,4-dimethoxyphenyl)-8-(3-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11422601.png)
![4-chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11422602.png)

